2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cefetamet Pivoxil Hydrochloride is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug form of a cefetamet. After oral administration of cefetamet pivoxil hydrochloride, the ester bond is cleaved, releasing active cefetamet.
Biological Activity
The compound 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic molecule with potential biological activity. It belongs to a class of compounds that may exhibit various pharmacological properties, including antimicrobial and anticancer activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the thiazole moiety is particularly significant, as thiazole derivatives are known for their diverse pharmacological effects.
Molecular Formula
Key Structural Features
- Thiazole ring : Implicated in various biological activities.
- Bicyclic core : Enhances the compound's interaction with biological targets.
The biological activity of this compound is believed to involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Biological Activity Data
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro tests demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, indicating that modifications at specific positions can enhance biological activity. For instance:
- Substituent Variations : Altering substituents on the thiazole ring can significantly affect potency and selectivity.
- Combination Therapies : The compound shows promise when used in combination with existing antibiotics or chemotherapeutics, potentially overcoming resistance mechanisms in pathogens or tumor cells.
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOHMIKXULDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.